3-Chloro-2,6-dimethoxy-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-dimethoxy-5-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO6. It is known for its unique structural properties, which include a chloro group, two methoxy groups, and a nitro group attached to a benzoate core . This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate typically involves the nitration of 3-chloro-2,6-dimethoxybenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dimethoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 3-substituted-2,6-dimethoxy-5-nitrobenzoates.
Reduction: Formation of 3-chloro-2,6-dimethoxy-5-aminobenzoate.
Oxidation: Formation of 3-chloro-2,6-dimethoxy-5-formylbenzoate or 3-chloro-2,6-dimethoxy-5-carboxybenzoate.
Scientific Research Applications
3-Chloro-2,6-dimethoxy-5-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s reactivity and ability to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,6-dimethoxybenzoic acid
- 3-Chloro-2,6-dimethoxy-5-aminobenzoate
- 3-Chloro-2,6-dimethoxy-5-formylbenzoate
Uniqueness
3-Chloro-2,6-dimethoxy-5-nitrobenzoate is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds .
Properties
Molecular Formula |
C9H7ClNO6- |
---|---|
Molecular Weight |
260.61 g/mol |
IUPAC Name |
3-chloro-2,6-dimethoxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1 |
InChI Key |
DQYMZXRGXUJHLS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.